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molecular formula C11H10O3 B8328561 6-Methyl-1-benzofuran-3-yl acetate

6-Methyl-1-benzofuran-3-yl acetate

Cat. No. B8328561
M. Wt: 190.19 g/mol
InChI Key: JPCIXYIWFQDYCL-UHFFFAOYSA-N
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Patent
US08912188B2

Procedure details

To a solution of 4-chloro-2-(2,3-dioxobutoxy)benzoic acid (5 g, 19.48 mmol) in HOAc (80 mL) and Ac2O (100 mL) was added NaOAc (4.2 g, 51.22 mmol). After stirring for 3 h at 150° C., the resulting mixture was dissolved in water (1000 mL), extracted with ethyl acetate (3×200 mL), dried over anhydrous magnesium sulfate and concentrated in vacuo to give 6-methyl-1-benzofuran-3-yl acetate as off-white oil (3.8 g, 85%).
Name
4-chloro-2-(2,3-dioxobutoxy)benzoic acid
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([O:11][CH2:12]C(=O)C(=O)C)[CH:3]=1.[CH3:18][C:19]([O-:21])=O.[Na+].[CH3:23]C(O)=O>CC(OC(C)=O)=O.O>[C:19]([O:8][C:6]1[C:5]2[CH:9]=[CH:10][C:2]([CH3:23])=[CH:3][C:4]=2[O:11][CH:12]=1)(=[O:21])[CH3:18] |f:1.2|

Inputs

Step One
Name
4-chloro-2-(2,3-dioxobutoxy)benzoic acid
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1)OCC(C(C)=O)=O
Name
Quantity
4.2 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
After stirring for 3 h at 150° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OC1=COC2=C1C=CC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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